4-Hexen-1-OL

Vue d'ensemble

Description

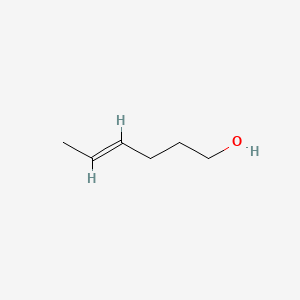

4-Hexen-1-ol is an organic compound that is a part of various chemical syntheses and reactions. It is a hexenol with the double bond located at the fourth carbon and the hydroxyl group at the first carbon. This compound has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4-Hexen-1-ol and its derivatives can be achieved through various methods. For instance, the conversion of 4-oxa-5-hexenyllithiums to 4-alken-1-ols involves a [1,4]-Wittig rearrangement, which is a novel approach to obtain the desired alkenol . Additionally, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a related compound used in food flavoring, starts from methyl 2-hydroxy-3-butenoate and involves isomerization and self-condensation steps . Another method reported is the Wittig reaction, which can lead to the formation of 5-Hexen-1-ol under certain experimental conditions .

Molecular Structure Analysis

The molecular structure of 4-Hexen-1-ol and its analogs has been analyzed using various techniques. X-ray crystallographic analysis has been used to study the structure of host molecules derived from hexakis(4-functionalized-phenyl)benzenes, which can form 2-D networks through unique interactions . Theoretical calculations have also been employed to understand the behavior of molecules, such as in the study of intramolecular racemization and isomerization of O-protonated (S)-trans-4-hexen-3-ol .

Chemical Reactions Analysis

4-Hexen-1-ol undergoes various chemical reactions, including racemization, regioisomerization, and cyclization. The acid-catalyzed racemization and regioisomerization of (S)-trans-4-hexen-3-ol have been investigated in the gas phase, revealing insights into the reaction mechanisms and the role of ion-molecule complexes . Phenylselenoetherification of (Z)- and (E)-hex-4-en-1-ols has been studied, showing high yields and selectivity under mild conditions with the use of catalysts like triethylamine and tin(II) chloride . Kinetic and mechanistic studies of this reaction have provided further understanding of the influence of bases and solvents on the reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hexen-1-ol are essential for its applications in various chemical processes. The oligomerization of 1-hexene, which is closely related to 4-Hexen-1-ol, has been studied to understand the product structures and distributions, as well as the reactivity of metal-alkyls formed during the process . The properties of 4-Hexen-1-ol are also influenced by the stereochemistry of the molecule, as seen in the asymmetric syntheses of osmundalactones and 5-hydroxy-2-hexen 4-olides from 4-benzyloxy-5-hydroxy-2(E)-hexenoate .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis Pathways

4-Hexen-1-OL can be synthesized through various chemical reactions, including addition, elimination, and halogenation. For instance, it can be produced from dihydropyran and methyl bromide through Grignard reactions and other related processes (Paul, Riobé, & Maumy, 2003).

Chemoselective Oxidation

Chloroperoxidase from Caldariomyces fumago catalyzes the chemoselective oxidation of hexen-1-ols. In this process, 4-hexen-1-ol undergoes transformations resulting in aldehydes and epoxidation products (Lindborg, Tanskanen, & Kanerva, 2009).

Catalysis and Environmental Impact

Catalytic Oxidation

Supported gold, palladium, and gold–palladium catalysts can influence the oxidation of functional groups in molecules like 2-hexen-1-ol and 1-hexen-3-ol. The reaction pathway includes isomerization and disproportionation, highlighting the complex interplay of multiple functional groups (Alshammari et al., 2013).

Atmospheric Oxidation

The rate constants for the atmospheric oxidation of various hexenols, including 4-hexen-1-ol, with ozone have been studied. These reactions have environmental implications, as they contribute to atmospheric chemistry and pollution (Lin et al., 2016).

Applications in Food and Beverage Industry

Green Tea Aroma

cis-3-Hexen-1-ol is a key component contributing to the green aroma in green tea. The interaction of cis-3-hexen-1-ol with other aroma components in green tea has been explored to understand its role in the overall aroma profile (Nie et al., 2020).

Flavor Perception and Genetics

The perception of the flavor compound cis-3-hexen-1-ol varies among individuals, and genetic variation in the odorant receptor OR2J3 is associated with this ability. Understanding these genetic factors can provide insights into flavor experiences and preferences (McRae et al., 2012).

Agricultural and Ecological Studies

- Plant–Plant Signaling: The compound (Z)-3-hexen-1-ol, emitted by plants upon mechanical damage, plays a role in indirect plant defense. It induces the emission of volatiles that attract natural enemies of herbivores, suggesting its significance in ecological interactions (Ruther & Kleier, 2005).

Mécanisme D'action

Target of Action

4-Hexen-1-ol is a volatile flavor alcohol that is reported to occur in banana . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hexen-1-ol may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that 4-hexen-1-ol can react with naio4/nahso3 reagent to yield 2-(1-iodoethyl)tetrahydrofuran . This suggests that 4-Hexen-1-ol may be involved in the formation of tetrahydrofuran derivatives in biochemical pathways.

Result of Action

It is known that 4-hexen-1-ol can react with naio4/nahso3 reagent to yield 2-(1-iodoethyl)tetrahydrofuran . This suggests that 4-Hexen-1-ol may induce the formation of tetrahydrofuran derivatives in cells.

Action Environment

It is known that chemical reactions involving 4-hexen-1-ol, such as its reaction with naio4/nahso3 reagent, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-hex-4-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIODUHBZHNXFP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878841 | |

| Record name | 4-Hexen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a powerful, green cooked vegetable odour | |

| Record name | 4-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 4-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.860 (20°) | |

| Record name | 4-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

4-Hexen-1-OL | |

CAS RN |

928-92-7, 6126-50-7 | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hexen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-1-OL, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHB2532C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Hexen-1-ol?

A1: 4-Hexen-1-ol has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: Is there spectroscopic data available for 4-Hexen-1-ol?

A2: Yes, various spectroscopic techniques have been employed to characterize 4-Hexen-1-ol. For instance, GC-MS analysis has been used to identify and quantify 4-Hexen-1-ol in essential oils from lavender . NMR spectroscopy (1H NMR and 13C NMR) has been used to elucidate the structure of 4-Hexen-1-ol and its biotransformation products.

Q3: What is the significance of 4-Hexen-1-ol in an ecological context?

A3: 4-Hexen-1-ol plays a crucial role in plant-insect interactions. Research indicates that it acts as a volatile semiochemical, notably attracting the diamondback moth (Plutella xylostella) to cabbage plants. This attraction is believed to be mediated by the interaction of 4-Hexen-1-ol with odorant binding proteins (OBPs) and odorant receptors (ORs) in the insect's olfactory system.

Q4: Are there any other insect species attracted to 4-Hexen-1-ol?

A4: Yes, studies have shown that 4-Hexen-1-ol, in combination with phenylacetaldehyde, can enhance the attraction of certain moth species like corn earworm and European corn borer. This suggests a potential role for 4-Hexen-1-ol in pest management strategies.

Q5: Has 4-Hexen-1-ol been investigated for its use as a mosquito attractant?

A5: Yes, researchers have explored the potential of 4-Hexen-1-ol and its analogs as attractants for Aedes albopictus and Culex quinquefasciatus mosquitoes. While 4-Hexen-1-ol itself didn't show significant attraction, some analogs, particularly in combination with carbon dioxide, displayed promising results.

Q6: Can 4-Hexen-1-ol be synthesized from natural sources?

A6: Yes, 2-isopropyliden-5-methyl-4-hexen-1-yl butyrate, a sex pheromone found in mealybugs, can be synthesized starting with lavandulol. Lavandulol is a naturally occurring compound found in lavender essential oil. By utilizing acid-promoted double-bond migration, lavandulol can be converted to the desired pheromone. This approach offers a sustainable method for mealybug pest management.

Q7: How does the structure of 4-Hexen-1-ol relate to its activity?

A7: The presence of a terminal double bond and a hydroxyl group in 4-Hexen-1-ol appears to be crucial for its biological activity, particularly in attracting certain insect species. Modifying the position of the double bond or the length of the carbon chain can significantly influence its attractiveness.

Q8: What is the significance of the double bond in 4-Hexen-1-ol in terms of chemical reactivity?

A8: The double bond in 4-Hexen-1-ol makes it susceptible to various chemical reactions, including oxidation and isomerization. Researchers have investigated the selective oxidation of 4-Hexen-1-ol using gold and palladium catalysts, demonstrating the possibility of targeting specific functional groups.

Q9: Can you elaborate on the use of gold catalysts in the oxidation of 4-Hexen-1-ol?

A9: Supported gold catalysts, particularly those on graphite, have demonstrated effectiveness in the oxidation of 4-Hexen-1-ol using air as the oxidant and tert-butyl hydroperoxide (TBHP) as an initiator. The catalytic activity can be further enhanced by employing specific preparation methods, such as sol-immobilization followed by solvent treatment.

Q10: What other factors influence the catalytic oxidation of 4-Hexen-1-ol?

A10: The selectivity of the oxidation reaction, particularly in molecules with multiple functional groups like 4-Hexen-1-ol, can be influenced by factors such as catalyst composition (e.g., gold-palladium ratio), support material, temperature, and the presence of radical initiators. Careful optimization of these parameters is crucial for achieving the desired product selectivity.

Q11: What analytical techniques are commonly used to identify and quantify 4-Hexen-1-ol?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze 4-Hexen-1-ol, especially in complex mixtures like plant extracts and essential oils. , Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC-MS for volatile compounds like 4-Hexen-1-ol.

Q12: Is there any information available regarding the environmental impact of 4-Hexen-1-ol?

A12: While specific ecotoxicological data might be limited, the research highlights the importance of responsible practices when using 4-Hexen-1-ol, especially in agricultural settings. Understanding its degradation pathways and potential effects on non-target organisms is crucial for minimizing any negative ecological impacts.

Q13: What about the safety profile of 4-Hexen-1-ol?

A13: Information on the toxicity and safety of 4-Hexen-1-ol is available through organizations like the Research Institute for Fragrance Materials (RIFM). RIFM has conducted safety assessments on this compound, providing valuable data for its safe use in various applications. ,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)